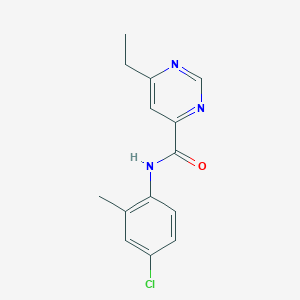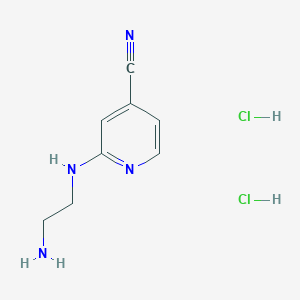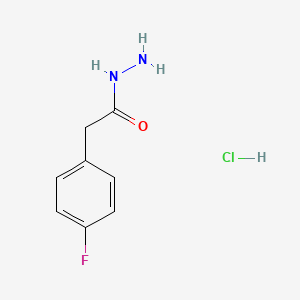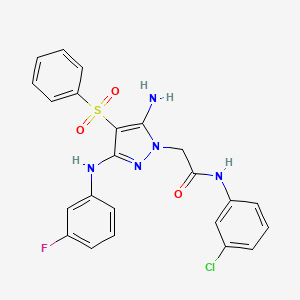![molecular formula C26H22FN3O2 B2368217 8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-95-9](/img/structure/B2368217.png)
8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been found to have various biological activities.
Aplicaciones Científicas De Investigación
Biochemical Applications
- Quinoline derivatives, including those similar to the specified compound, are known as efficient fluorophores and are used in biochemistry and medicine for studying various biological systems, especially DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Medicinal Chemistry
- In medicinal chemistry, quinoline derivatives, analogous to the specified compound, have been studied for their potential as anti-inflammatory agents through in-vitro and in-silico analysis (Sureshkumar et al., 2017).
- Conformationally constrained pyrazolo[4,3-c]quinoline derivatives have been synthesized as potential ligands for the estrogen receptor, indicating their relevance in hormone-related medical research (Kasiotis et al., 2006).
Antimicrobial Research
- Novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from similar structures have shown significant antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in antimicrobial research (Kantevari et al., 2011).
Photoluminescence Applications
- Research has been conducted on the photoluminescence applications of quinoxaline derivatives, which are structurally related to the compound , highlighting their potential in optical and electronic applications (Mancilha et al., 2006).
Antibacterial and Anticancer Agents
- Novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, structurally related to the specified compound, have been synthesized and evaluated for their antibacterial and anticancer properties, showing promising results in cytotoxic evaluations (Adimule et al., 2014).
Anxiolytic Properties
- Pyrazolo[4,3-c]quinolin-3-ones, structurally similar to the specified compound, have been synthesized and evaluated for their anxiolytic properties in vivo, indicating the potential therapeutic applications of such compounds in neuropsychiatric disorders (López Rivilli et al., 2018).
Propiedades
IUPAC Name |
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-12-13-24-21(14-20)26-22(16-30(24)15-18-6-4-5-7-23(18)27)25(28-29-26)17-8-10-19(31-2)11-9-17/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMYCVBJYANLLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)





![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)


![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)
